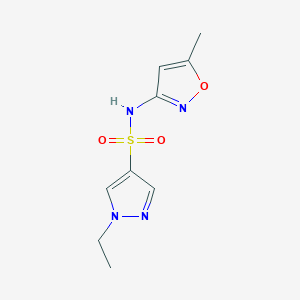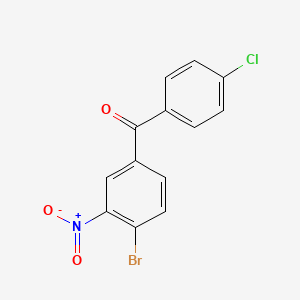![molecular formula C20H34N2O2 B5499561 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5499561.png)
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic derivative of amantadine, which is an antiviral drug. Memantine is used to treat Alzheimer's disease and other neurological disorders.
作用機序
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide works by blocking the activity of NMDA receptors, which are involved in the transmission of glutamate. By blocking these receptors, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide reduces the excessive activation of glutamate, which can lead to neurotoxicity and cell death. This mechanism of action is different from other drugs used to treat Alzheimer's disease, such as acetylcholinesterase inhibitors, which work by increasing the availability of acetylcholine in the brain.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease. In addition, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide is that it has a relatively low toxicity profile, which makes it a safe drug to use in clinical trials. However, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has a short half-life, which means that it needs to be administered multiple times a day to maintain therapeutic levels in the body. In addition, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide can interact with other drugs, which may limit its use in combination therapies.
将来の方向性
There are several areas of research that are currently being explored with 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide. One area is the use of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide in combination with other drugs to treat Alzheimer's disease. Another area is the use of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research into the mechanisms of action of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide, which may lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
合成法
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide can be synthesized by reacting 1-adamantanecarboxylic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with 3,5-dimethylbenzoyl chloride to yield 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide.
科学的研究の応用
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It is believed to improve cognitive function by regulating the activity of glutamate, which is an important neurotransmitter involved in learning and memory. In addition to Alzheimer's disease, 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has also been studied for its potential in treating Parkinson's disease, Huntington's disease, and multiple sclerosis.
特性
IUPAC Name |
3,5-dimethyl-N-(3-morpholin-4-ylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-18-10-16-11-19(2,13-18)15-20(12-16,14-18)17(23)21-4-3-5-22-6-8-24-9-7-22/h16H,3-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYDJJQIRXAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-7-(1H-pyrazol-3-ylcarbonyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499491.png)
![N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5499498.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5499510.png)


![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5499544.png)
![N-cyclopropyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5499547.png)
![2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile](/img/structure/B5499550.png)
![3-methyl-7-[(2'-methyl-2-biphenylyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5499556.png)
![1-[(2,4,6-trichlorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5499574.png)

![2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5499593.png)